2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid
Overview
Description
The compound “2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid” is a research chemical1. It is also known as “5- (4-Nitrophenyl)-2-furaldehyde- (2-carboxymethyl) Semicarbazone” or "Dantrolene Impurity"2. The molecular formula is C14H12N4O6 and the molecular weight is 332.271.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, the Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction3. This reaction might be relevant to the synthesis of this compound, but further research would be needed to confirm this.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound. However, the molecular formula C14H12N4O6 provides some insight into its composition1.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving this compound. The Suzuki–Miyaura cross-coupling reaction might be relevant3, but further research would be needed to confirm this.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented. However, its molecular formula is C14H12N4O6 and its molecular weight is 332.271.Scientific Research Applications
Cyclisation Reactions
The compound undergoes interesting cyclisation reactions. For instance, a study demonstrated alternative cyclic imide formation from similar compounds, highlighting the sensitivity of these reactions to reagents and reaction conditions, leading to various bicyclic heterocycles (Smyth et al., 2007).
Antimycobacterial Properties
5-Phenyl-furan-2-carboxylic acids, which are structurally related, have shown potential as antimycobacterial agents. A study on a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, a potent candidate in this class, emphasizes the need for more structural data on these compounds (Mori et al., 2022).
Analytical and Spectral Studies
The analytical and spectral study of compounds containing furan rings, like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has been conducted to explore their antimicrobial activity. These studies involve characterizing these compounds and testing their effectiveness against various pathogens (Patel, 2020).
Antiprotozoal Agents
Compounds structurally similar to 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid have been synthesized and evaluated as antiprotozoal agents. These compounds showed strong DNA affinities and effective in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Corrosion Inhibition
Certain heterocyclic semicarbazones, structurally similar, have demonstrated effectiveness in inhibiting corrosion on carbon steel in acidic environments. This property is attributed to molecular interactions and transformations that occur on the metal surface (Palayoor et al., 2017).
Safety And Hazards
Future Directions
The future directions of research on this compound are not clear from the available information. Further research would be needed to determine its potential applications and safety profile.
Please note that this analysis is based on the limited information available and further research would be needed for a more comprehensive understanding of this compound.
properties
IUPAC Name |
2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXLIJGJXVFDO-APSNUPSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\N(CC(=O)O)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dantrolene Impurity 2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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